molecular formula C22H20ClN3O B2708011 1-[3-[(2-Chloro-8-methylquinolin-3-yl)methyl]-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone CAS No. 361479-95-0

1-[3-[(2-Chloro-8-methylquinolin-3-yl)methyl]-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone

Cat. No. B2708011
CAS RN: 361479-95-0
M. Wt: 377.87
InChI Key: ZHBIGGNKZCPQKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are present in numerous biological compounds and exhibit important biological activities .


Synthesis Analysis

The synthesis of quinoline derivatives often involves chemical modification of the quinoline nucleus, which results in improved therapeutic effects . For instance, Ghodile et al. developed a novel class of compounds by condensation of 1-(3-bromo-5-chloro-2-hydroxyphenyl)ethanone and 2-chloro-8-methylquinoline-3-carbaldehyde .


Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a heterocyclic pyridine ring . The antimicrobial activity of these derivatives depends on the substitution on this heterocyclic ring .


Chemical Reactions Analysis

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . Multicomponent one-pot reactions of 1 H -tetrazolyl-amino-quinolines with each of malononitrile or methyl 2-cyanoacetate and 4-hydroxy-2 H -chromen-2-one or 4-hydroxy-6-methyl-2 H -pyran-2-one under optimized conditions in the presence of L -proline as a catalyst afforded the respective 1 H -tetrazolylamino-quinolinyl-pyrano [3,2- c ] (chromenones) and (pyranones) .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary. For instance, one synthesized compound was a yellow crystal with a melting point of 146–148°C . Its UV-Vis (MeOH) λmax was 280 nm .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Quinoline derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, novel chloroquinoline derivatives have been explored for their antioxidant and anti-diabetic activities, demonstrating significant potential in reducing high glucose levels through antioxidant mechanisms (Murugavel et al., 2017). Similarly, pyrazole derivatives containing a 2-methylquinoline ring system have been synthesized and tested for their antibacterial activity, showing significant efficacy against various bacterial strains (Raju et al., 2016).

Antioxidant Activity

The antioxidant properties of chloroquinoline derivatives have been studied, revealing that these compounds could play a vital role in combating oxidative stress. This is particularly relevant for conditions exacerbated by oxidative damage, indicating a broader application of such compounds in protective therapies (Murugavel et al., 2017).

Antituberculosis Activity

3-Heteroarylthioquinoline derivatives have been synthesized and screened for their in vitro activity against Mycobacterium tuberculosis, with some compounds showing promising activity. This suggests the potential of quinoline derivatives in developing new antituberculosis agents (Chitra et al., 2011).

DNA Binding and Molecular Docking Studies

Chloroquinoline derivatives have also been evaluated for their ability to bind with calf thymus DNA (CT-DNA), providing insights into their potential mechanisms of action at the molecular level. This includes fluorescence quenching studies and molecular docking analysis to understand their interaction with DNA, which could be crucial for designing drugs targeting genetic material (Murugavel et al., 2017).

Fluorescent Probes for Metal Ions

Some quinoline derivatives have been designed as colorimetric fluorescent chemosensors for the selective detection of metal ions, such as Zn2+, in aqueous media. These compounds offer potential applications in environmental monitoring and biochemical assays (Kasirajan et al., 2017).

Future Directions

The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the future direction in this field could involve synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

1-[3-[(2-chloro-8-methylquinolin-3-yl)methyl]-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O/c1-14-7-6-10-17-11-18(22(23)24-21(14)17)12-19-13-20(25-26(19)15(2)27)16-8-4-3-5-9-16/h3-11,19H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBIGGNKZCPQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CC3CC(=NN3C(=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.